2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-4-2-7-17(20-13)25-14-8-9-21(12-14)19(22)15-5-3-6-16-18(15)24-11-10-23-16/h2-7,14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODRQNHEMDKQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine typically involves multi-step organic reactions. The initial step often includes the formation of the dioxin ring, followed by the introduction of the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Common in organic synthesis to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding complex organic reactions and developing new synthetic methodologies.
Biology
Biologically, 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine may interact with various biomolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound’s potential therapeutic properties are explored. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
| Compound Name | Core Structure | Substituents/Functional Groups | Potential Applications |
|---|---|---|---|
| 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine (Target) | Pyridine | 6-methyl, 2-pyrrolidinyloxy with benzodioxine-carbonyl | Kinase inhibition, CNS therapeutics |
| (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid | Dihydropyridine | 1-methyl, 2-oxo, 3-boronic acid | Suzuki-Miyaura cross-coupling reagent |
| 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide | Dihydropyridine | 5-cyano, 6-mercapto, 4-pyridinyl, 3-carboxamide with 4-methylmorpholine | Calcium channel modulation |
| 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea | Pyrrolidine-urea hybrid | Fluorophenyl, methoxyethyl, pyrimidinyl-pyrazole | TrkA kinase inhibition |
Key Observations :
- The target compound integrates a benzodioxine-carbonyl group, distinguishing it from simpler pyridine derivatives like (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, which lacks complex substituents and is primarily used in synthetic chemistry .
- Compared to dihydropyridine-based analogs (e.g., 5-Cyano-6-mercapto-...), the target lacks the 1,4-dihydropyridine ring, which is critical for calcium channel binding, suggesting divergent pharmacological targets .
- The pyrrolidine-urea hybrid compound (e.g., TrkA kinase inhibitor) shares a pyrrolidine scaffold but incorporates urea and fluorophenyl groups for enhanced kinase selectivity .
Pharmacological and Physicochemical Data
Table 2: Comparative Pharmacological Profiles
Notes:
- The target compound’s estimated LogP (2.1) suggests moderate lipophilicity, aligning with CNS drug candidates but requiring experimental validation.
- Unlike the TrkA inhibitor , the target lacks fluorinated aromatic groups, which are critical for kinase selectivity and potency.
Biological Activity
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, drawing on various studies and data sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine is , with a molecular weight of approximately 302.33 g/mol. The structure features a pyridine ring substituted with a pyrrolidine moiety and a benzodioxine carbonyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that derivatives of benzodioxine and pyridine compounds exhibit a range of biological activities, including:
- Antioxidant Properties : Compounds similar to the one have been shown to inhibit lipid peroxidation, thereby protecting cells from oxidative stress. A study demonstrated that certain derivatives were significantly more effective than standard antioxidants like probucol .
- Calcium Channel Modulation : Some derivatives exhibit calcium antagonist properties, which can affect cardiovascular function. For instance, compound 36 from related studies showed comparable potency to flunarizine, a known calcium channel blocker .
- Hypolipidemic Effects : In vivo studies indicated that certain benzodioxine derivatives could reduce lipid levels in mice, suggesting potential applications in managing hyperlipidemia .
The precise mechanism of action for 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine is still under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Lipid Peroxidation : By scavenging free radicals and inhibiting lipid peroxidation pathways.
- Calcium Channel Blockade : Modulating calcium influx in cells could lead to reduced vascular resistance and improved cardiac function.
Case Studies
Several studies have explored the biological activity of compounds related to 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine:
- Study on Lipid Peroxidation Inhibition :
- Calcium Antagonist Activity :
Data Table
The following table summarizes key findings from relevant studies on related compounds:
| Compound | Biological Activity | Potency Comparison |
|---|---|---|
| Compound 21 | Lipid peroxidation inhibition | >45 times more active than probucol |
| Compound 36 | Calcium antagonist | Comparable to flunarizine |
| Compound 25 | Hypolipidemic effect | Active at doses of 100 and 300 mg/kg |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via a multi-step route involving nucleophilic substitution and coupling reactions. For example, a pyrrolidine intermediate can be functionalized with 2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride under anhydrous conditions (e.g., THF, NaH as base) . Optimizing reaction temperature (0°C to room temperature) and stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride) improves yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can verify substituent positions (e.g., benzodioxine protons at δ 4.2–4.5 ppm for methylene groups) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry confirms molecular weight (e.g., [M+H]+ peak at m/z ~394) .
- FT-IR : Carbonyl stretching (~1680 cm) and ether linkages (~1250 cm) validate key functional groups.
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO followed by UV-Vis quantification (λ = 260–280 nm for pyridine derivatives) .
- Stability : Incubate at 37°C in simulated physiological conditions (e.g., 5% CO) and monitor degradation via HPLC at 0, 24, and 48 hours. Adjust buffer composition (e.g., ammonium acetate pH 6.5) to enhance stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s bioactivity against specific molecular targets?
- Methodological Answer :
- Target Selection : Prioritize targets with structural homology to known benzodioxine/pyrrolidine interactors (e.g., GPCRs or kinases).
- Analog Synthesis : Modify substituents (e.g., replace 6-methylpyridine with fluorinated analogs) and test binding affinity via SPR or radioligand assays .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett constants) or steric parameters (Taft indices) with IC values.
Q. What experimental strategies are suitable for resolving contradictions in reported bioactivity data across different cell lines?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HepG2) and culture conditions (e.g., serum-free media).
- Mechanistic Profiling : Perform RNA-seq to identify differential gene expression in responsive vs. non-responsive cells .
- Metabolomic Analysis : Track compound metabolism (e.g., CYP450-mediated oxidation) using LC-MS to explain variability .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecological impact?
- Methodological Answer :
- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions and quantify photodegradation products via GC-MS .
- Biotic Transformation : Use soil microcosms with microbial consortia; monitor half-life via C-labeling and scintillation counting.
- Ecotoxicology : Assess Daphnia magna mortality (48-h LC) and algal growth inhibition (OECD 201 protocol) .
Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Modeling : Use QSAR tools (e.g., SwissADME) to predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Dynamics : Simulate binding to human serum albumin (PDB ID: 1AO6) to estimate plasma protein binding .
- Docking Studies : Target crystal structures (e.g., COX-2, PDB ID: 5KIR) to identify potential binding modes and affinity scores.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
